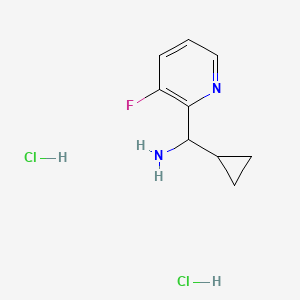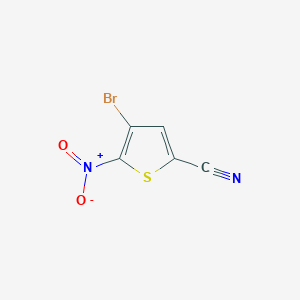
Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using a multi-step process that involves the use of various reagents and catalysts.
Mécanisme D'action
The mechanism of action of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of oxidative stress and inflammation. It has been found to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Tert-butyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been found to possess significant antioxidant and anti-inflammatory properties. It has been shown to reduce oxidative stress and inflammation in various cell and animal models. Additionally, it has been found to possess neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is its significant antioxidant and anti-inflammatory properties. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations of this compound is its limited water solubility, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate. One of the future directions is to investigate its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could focus on improving the water solubility of this compound to enhance its bioavailability and efficacy. Finally, future studies could also investigate the mechanism of action of this compound to gain a better understanding of its therapeutic effects.
Méthodes De Synthèse
The synthesis of Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves a multi-step process that includes the use of various reagents and catalysts. The first step involves the condensation of diethyl oxalate with 2-methyl-1,2,3,4-tetrahydroquinoline in the presence of sodium ethoxide. This reaction leads to the formation of diethyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4,5-dicarboxylate. The second step involves the reduction of the ester group to an alcohol group using sodium borohydride. The final step involves the protection of the alcohol group using tert-butyl chloroformate to obtain Tert-butyl (this compound)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate.
Applications De Recherche Scientifique
Tert-butyl (Tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess significant antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
tert-butyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-9-12(14(17)18-15(2,3)4)11-7-5-6-8-13(11)16-10/h5-8,10,12,16H,9H2,1-4H3/t10-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJSLWFAVXRSTJ-PWSUYJOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](C2=CC=CC=C2N1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

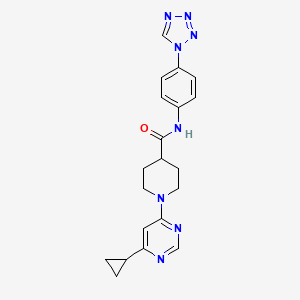
![4-(Ethoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2477767.png)
![3-(4-Ethoxybenzoyl)-6-fluoro-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2477770.png)
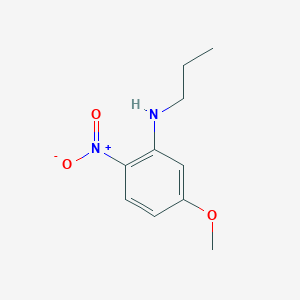
![(2S)-2-[(4-fluorophenyl)carbamoylamino]-4-methylpentanoic acid](/img/structure/B2477772.png)
![(5-chloro-2-methoxyphenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2477773.png)
![4,5-Dimethyl-6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2477776.png)
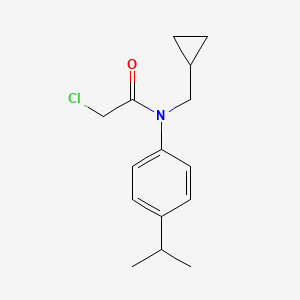

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate](/img/structure/B2477782.png)
